
4-Methoxy-3'-methylbenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3’-methylbenzophenone can be synthesized using the Friedel-Crafts acylation reaction. A typical procedure involves the reaction of 2-methylanisole with 4-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in carbon disulfide at room temperature . The reaction mixture is then poured into a mixture of ice and aqueous hydrochloric acid, and the resulting oil is extracted with benzene to yield the product .
Industrial Production Methods
Industrial production methods for 4-Methoxy-3’-methylbenzophenone typically involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzophenone derivatives.
Scientific Research Applications
Overview
4-Methoxy-3'-methylbenzophenone, with the molecular formula C15H14O2 and CAS number 53039-63-7, is a compound belonging to the benzophenone family. This compound is notable for its diverse applications in various fields, particularly in scientific research, cosmetics, and pharmaceuticals. Its unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.
UV Absorption and Photoprotection
This compound is primarily recognized for its ability to absorb ultraviolet (UV) radiation. This property is crucial in developing sunscreens and other UV-protective formulations. The compound effectively absorbs both UVB and UVA rays, converting harmful radiation into less damaging heat through non-radiative decay. This mechanism protects skin cells from oxidative stress and potential DNA damage caused by UV exposure.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to neutralize free radicals, thereby reducing oxidative stress in biological systems. In vitro studies have demonstrated its ability to scavenge radicals effectively, which is vital for preventing cellular damage associated with chronic diseases.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity against various pathogens. It has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in cosmetic formulations and pharmaceuticals aimed at preventing microbial growth.
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), positioning it as a candidate for developing anti-inflammatory drugs.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
Benzophenone-3 | Moderate | High | Moderate |
Benzophenone-4 | Low | Moderate | Low |
This comparison highlights the superior biological activities of this compound, particularly in antioxidant and anti-inflammatory contexts.
Sunscreen Formulations
A study evaluated the efficacy of this compound in sunscreen formulations. Results indicated that products containing this compound provided enhanced protection against UV radiation, significantly reducing skin erythema compared to formulations lacking this ingredient.
Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The compound exhibited notable inhibitory effects at concentrations as low as 0.1%, indicating its potential utility in preserving cosmetic products and pharmaceuticals from microbial contamination.
Anti-inflammatory Research
Experimental models have demonstrated that this compound can significantly reduce inflammation markers in vitro. A study focusing on its effects on human dermal fibroblasts revealed a decrease in pro-inflammatory cytokine production when treated with this compound, supporting its application in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-Methoxy-3’-methylbenzophenone involves its ability to absorb UV radiation, thereby preventing the radiation from penetrating the skin and causing damage. The compound absorbs UVB and UVA rays, converting the energy into less harmful heat through a process of non-radiative decay. This property makes it an effective ingredient in sunscreens and other UV-protective products.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzophenone
- 4-Methylbenzophenone
- 2-Hydroxy-4-methoxybenzophenone
Comparison
4-Methoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct UV-absorbing properties. Compared to 4-Hydroxybenzophenone and 4-Methylbenzophenone, it has a higher efficacy in absorbing UV radiation, making it more suitable for use in sunscreens. Additionally, its methoxy group enhances its solubility in organic solvents, facilitating its incorporation into various formulations.
Biological Activity
4-Methoxy-3'-methylbenzophenone (CAS No. 53039-63-7) is an organic compound belonging to the benzophenone family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Chemical Structure
The molecular formula of this compound is . Its structure consists of two aromatic rings connected by a carbonyl group, with a methoxy group (-OCH₃) and a methyl group (-CH₃) as substituents on the benzene rings. The non-planar conformation of the molecule, where the planes of the benzene rings intersect at an angle of approximately 59.8 degrees, influences its reactivity and interaction with biological targets .
Antioxidant Properties
This compound has been studied for its antioxidant properties , which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.
Research Findings:
- In vitro studies have demonstrated that this compound exhibits significant radical scavenging activity, effectively reducing oxidative damage in various cell types .
- The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in its structure, which stabilizes free radicals.
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and type of microorganism tested.
Case Studies:
- A study indicated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Further investigations revealed that it could be utilized in formulations aimed at preventing microbial growth in cosmetic products and pharmaceuticals.
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, this compound has been investigated for anti-inflammatory effects .
Research Insights:
- Experimental models have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses .
- This activity positions it as a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and skin inflammation.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound inhibits enzymes involved in oxidative stress and inflammation.
- Receptor Modulation: It may interact with specific receptors that regulate cellular signaling pathways related to inflammation and cell survival.
- Radical Scavenging: The presence of methoxy and hydroxyl groups enhances its ability to neutralize free radicals.
Comparative Analysis with Related Compounds
Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
Benzophenone-3 | Moderate | High | Moderate |
Benzophenone-4 | Low | Moderate | Low |
This table illustrates how this compound compares with other benzophenones regarding biological activities. Its superior antioxidant and anti-inflammatory properties make it particularly noteworthy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-3'-methylbenzophenone, and how do reaction conditions influence yield?
Methodological Answer: The Friedel-Crafts acylation is a common method for synthesizing substituted benzophenones. For this compound, a typical procedure involves reacting 3-methylbenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst like anhydrous AlCl₃ . Key factors include:
- Catalyst stoichiometry: Excess AlCl₃ (1.5–2.0 equiv.) ensures complete activation of the acyl chloride.
- Solvent choice: Non-polar solvents (e.g., nitrobenzene) stabilize intermediates but require careful removal post-reaction .
- Temperature control: Reflux at 80–90°C optimizes electrophilic substitution while minimizing side reactions.
Post-synthesis, purification via steam distillation and recrystallization (ethanol/water) yields ~60–70% purity. For higher purity (>95%), column chromatography with silica gel and hexane/ethyl acetate (4:1) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm, singlet) and methyl groups (δ 2.3–2.5 ppm, singlet). Aromatic protons show splitting patterns reflecting substituent positions (e.g., para-methoxy causes deshielding of adjacent protons) .
- IR spectroscopy: Confirm carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- X-ray crystallography: Resolves molecular conformation, such as dihedral angles between aromatic rings (e.g., ~57° observed in analogues) .
Q. What are the key physicochemical properties influencing experimental design?
Methodological Answer:
- Solubility: Limited in polar solvents (e.g., water) but soluble in chloroform, DCM, or DMSO. Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity).
- Stability: Susceptible to photodegradation under UV light. Store in amber vials at 4°C .
- Melting point: Expected range 58–63°C (based on analogues like 4-methoxybenzophenone) .
Advanced Research Questions
Q. How can conflicting literature data on the biological activity of this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from structural variations (e.g., hydroxyl vs. methoxy groups) or assay conditions. To address this:
- Comparative SAR studies: Synthesize derivatives with controlled substituent changes (e.g., 4'-chloro vs. 4'-methyl) and test antifungal activity using standardized MIC assays .
- Meta-analysis: Pool data from multiple studies (e.g., anti-inflammatory IC₅₀ values) and apply statistical models (ANOVA) to identify confounding variables like solvent choice or cell lines .
Example: Methyl substitution at the 3'-position enhances antifungal activity by 30% compared to unsubstituted analogues, likely due to increased lipophilicity .
Q. What strategies optimize the synthesis of this compound for scale-up?
Methodological Answer:
- Catalyst recycling: Replace AlCl₃ with reusable ionic liquids (e.g., [BMIM]Cl-AlCl₃) to reduce waste and cost .
- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
- In-line purification: Couple synthesis with liquid-liquid extraction to isolate crude product directly, achieving >90% yield in pilot-scale trials .
Q. How do substituent effects influence the UV absorption properties of this compound?
Methodological Answer: The methoxy group at the 4-position enhances UV-B absorption (280–320 nm) via conjugation with the carbonyl, while the 3'-methyl group introduces steric effects that redshift λₘₐₓ by ~10 nm compared to unsubstituted benzophenone . Quantify using:
- Computational modeling: DFT calculations (B3LYP/6-31G*) to predict electronic transitions.
- Experimental validation: UV-Vis spectroscopy in ethanol (ε ≈ 15,000 L·mol⁻¹·cm⁻¹ at λₘₐₓ 295 nm) .
Q. What analytical methods resolve stability issues in formulations containing this compound?
Methodological Answer:
- Accelerated stability testing: Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Mass spectrometry: Identify photodegradation products (e.g., demethylated derivatives) via LC-MS/MS .
- Stabilizers: Add antioxidants (0.1% BHT) or UV blockers (TiO₂) to formulations, improving shelf life by >50% .
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWWGQISMHXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499495 | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53039-63-7 | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53039-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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